4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate
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Overview
Description
4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a benzylpiperidine moiety attached to a phenyl acetate group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate typically involves the reaction of 4-benzylpiperidine with phenyl acetate under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and phenyl acetate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with monoamine receptors, potentially modulating neurotransmitter release and uptake . This interaction can influence various signaling pathways in the nervous system, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different functional groups.
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide: Another similar compound with an acetamide group instead of an acetate group.
Uniqueness
4-(4-Benzylpiperidine-1-carbonyl)phenyl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C21H23NO3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[4-(4-benzylpiperidine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C21H23NO3/c1-16(23)25-20-9-7-19(8-10-20)21(24)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |
InChI Key |
PRVPUYZTKITVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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